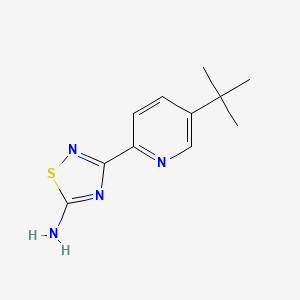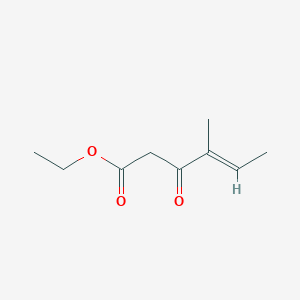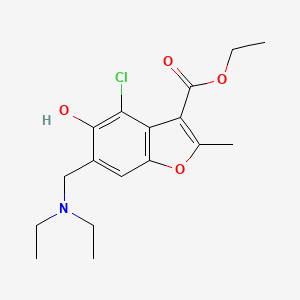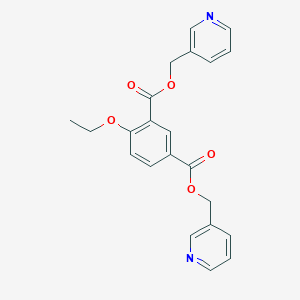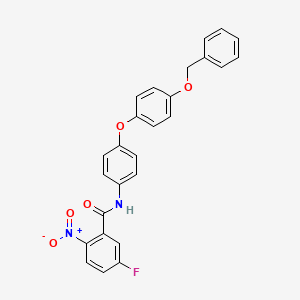
N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with benzyloxy, phenoxy, and nitro groups, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the diazotization of anilines followed by decomposition of diazonium salts in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound may utilize continuous or semi-continuous processes to ensure high yields and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient synthesis while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy and phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(Benzyloxy)phenyl)glycinamide: Shares the benzyloxyphenyl moiety but differs in its overall structure and functional groups.
4-(Benzyloxy)phenol: Contains the benzyloxy group but lacks the additional phenoxy and nitro substitutions.
Uniqueness
N-(4-(4-(Benzyloxy)phenoxy)phenyl)-5-fluoro-2-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C26H19FN2O5 |
|---|---|
Molekulargewicht |
458.4 g/mol |
IUPAC-Name |
5-fluoro-2-nitro-N-[4-(4-phenylmethoxyphenoxy)phenyl]benzamide |
InChI |
InChI=1S/C26H19FN2O5/c27-19-6-15-25(29(31)32)24(16-19)26(30)28-20-7-9-22(10-8-20)34-23-13-11-21(12-14-23)33-17-18-4-2-1-3-5-18/h1-16H,17H2,(H,28,30) |
InChI-Schlüssel |
CWPSIDSRGSZXDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
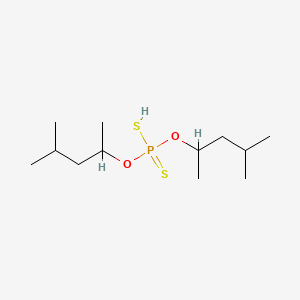
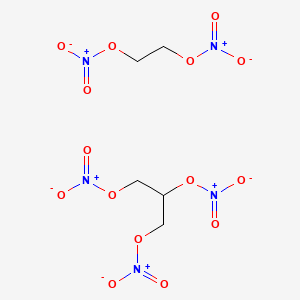
![2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13754159.png)

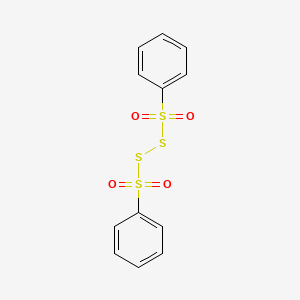
![7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-](/img/structure/B13754189.png)
